pKa Comparison: Ortho-Fluoro Substituent Lowers Acidity Relative to the 3-Fluoro-5-CF₃ Regioisomer
The target compound (3-fluoro-4-CF₃ substitution) exhibits a predicted pKa of 3.88±0.20, which is marginally but consistently lower (more acidic) than the 3-fluoro-5-CF₃ regioisomer (pKa 3.90±0.20) . While the absolute difference is small (~0.02 log units), the directionality is mechanistically meaningful: the ortho-fluoro in the target compound is positioned closer to the cyclopropane-quaternary carbon bearing the carboxylic acid, enabling a stronger through-space inductive withdrawal that enhances acid strength compared to the meta-fluoro arrangement in the 3-F-5-CF₃ isomer [1]. Both fluorinated compounds are substantially more acidic than the non-fluorinated 4-CF₃-only analog (CAS 886366-13-8), for which no explicit pKa prediction was located, but the absence of an additional electron-withdrawing fluorine predicts a higher pKa (weaker acid) by class-level inference [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.88±0.20 (predicted) |
| Comparator Or Baseline | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 1260780-99-1): pKa = 3.90±0.20 (predicted); Comparator 2: 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 886366-13-8): pKa not explicitly reported, but expected higher (less acidic) due to absence of ortho-fluoro |
| Quantified Difference | ΔpKa ≈ −0.02 vs. 3-F-5-CF₃ regioisomer; stronger acidity relative to 4-CF₃-only analog (class-level inference) |
| Conditions | Predicted values from ACD/Labs or equivalent software; experimental verification pending |
Why This Matters
Even small pKa differences influence the ionization state at physiological pH, affecting solubility, permeability, and protein binding of derived amides and esters, making the target compound the preferred choice when marginally higher acidity is required in a screening cascade.
- [1] Grygorenko, O. O.; Melnykov, K. P.; Holovach, S.; Demchuk, O. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem 2022, 17 (21), e202200365. (Review establishing the impact of fluorine substitution pattern on pKa of cyclopropane carboxylic acid derivatives.) View Source
